molecular formula C10H19NO4S B8290012 2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}propanoic acid

2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}propanoic acid

Cat. No.: B8290012
M. Wt: 249.33 g/mol
InChI Key: MLGMIIWGNMFAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}propanoic acid is a useful research compound. Its molecular formula is C10H19NO4S and its molecular weight is 249.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

2-[3-(tert-butylsulfinylamino)oxetan-3-yl]propanoic acid

InChI

InChI=1S/C10H19NO4S/c1-7(8(12)13)10(5-15-6-10)11-16(14)9(2,3)4/h7,11H,5-6H2,1-4H3,(H,12,13)

InChI Key

MLGMIIWGNMFAFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C1(COC1)NS(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-{3-[(tert-butylsulfinyl)amino]oxetan-3-yl}propanoate (Preparation 33, 1.25 g, 4.746 mmol) was stirred in methanol (15 mL) and a 1M aqueous solution of sodium hydroxide (15 mL) for 3 hours at room temperature. The reaction was concentrated in vacuo and partitioned between diethyl ether and water. The pH of the aqueous layer was adjusted to pH3 with potassium hydrogen sulphate and extracted with dichloromethane. The organic layer was dried over MgSO4 and concentrated in vacuo to afford the title compound that was used without purification in the next step.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

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